Cas no 2137674-95-2 (tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate)

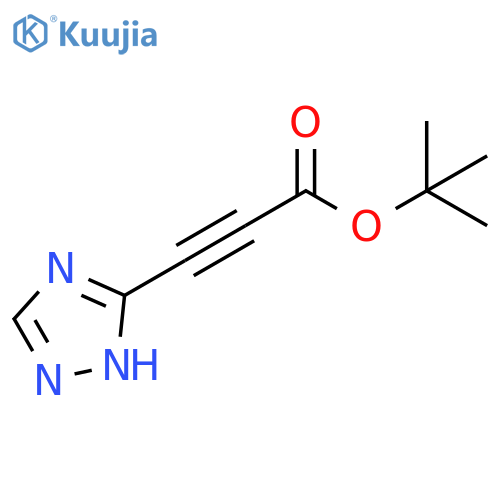

2137674-95-2 structure

商品名:tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate

CAS番号:2137674-95-2

MF:C9H11N3O2

メガワット:193.202541589737

MDL:MFCD31463326

CID:5297127

PubChem ID:165874393

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate 化学的及び物理的性質

名前と識別子

-

- 2-Propynoic acid, 3-(1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester

- tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate

-

- MDL: MFCD31463326

- インチ: 1S/C9H11N3O2/c1-9(2,3)14-8(13)5-4-7-10-6-11-12-7/h6H,1-3H3,(H,10,11,12)

- InChIKey: MFZJJVSZDDSOOW-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)C#CC1NN=CN=1

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-786892-1.0g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 95.0% | 1.0g |

$1315.0 | 2025-02-22 | |

| Enamine | EN300-786892-5.0g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 95.0% | 5.0g |

$3812.0 | 2025-02-22 | |

| Enamine | EN300-786892-0.1g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 95.0% | 0.1g |

$1157.0 | 2025-02-22 | |

| Enamine | EN300-786892-10g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 10g |

$5652.0 | 2023-09-01 | ||

| Enamine | EN300-786892-5g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 5g |

$3812.0 | 2023-09-01 | ||

| Enamine | EN300-786892-0.05g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 95.0% | 0.05g |

$1104.0 | 2025-02-22 | |

| Enamine | EN300-786892-10.0g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 95.0% | 10.0g |

$5652.0 | 2025-02-22 | |

| Enamine | EN300-786892-2.5g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 95.0% | 2.5g |

$2576.0 | 2025-02-22 | |

| Enamine | EN300-786892-1g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 1g |

$1315.0 | 2023-09-01 | ||

| Enamine | EN300-786892-0.25g |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate |

2137674-95-2 | 95.0% | 0.25g |

$1209.0 | 2025-02-22 |

tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2137674-95-2 (tert-butyl 3-(1H-1,2,4-triazol-3-yl)prop-2-ynoate) 関連製品

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量